molecular formula C7H8BIO2 B13406610 5-Iodo-2-methylphenylboronic acid

5-Iodo-2-methylphenylboronic acid

Cat. No.: B13406610
M. Wt: 261.85 g/mol
InChI Key: HSAGJIYTJRJSRG-UHFFFAOYSA-N
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Description

5-Iodo-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylphenylboronic acid typically involves the iodination of 2-methylphenylboronic acid. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent such as Oxone® in an aqueous medium . The reaction conditions often require refluxing to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Scientific Research Applications

5-Iodo-2-methylphenylboronic acid is utilized in various scientific research fields:

Mechanism of Action

The primary mechanism of action for 5-Iodo-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the iodine and methyl substituents, making it less reactive in certain coupling reactions.

    2-Methylphenylboronic Acid: Similar structure but without the iodine atom, affecting its reactivity and selectivity in reactions.

    5-Bromo-2-methylphenylboronic Acid: Bromine substituent instead of iodine, which can influence the reaction conditions and outcomes.

Uniqueness: 5-Iodo-2-methylphenylboronic acid’s unique combination of iodine and methyl substituents provides distinct reactivity and selectivity advantages in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C7H8BIO2

Molecular Weight

261.85 g/mol

IUPAC Name

(5-iodo-2-methylphenyl)boronic acid

InChI

InChI=1S/C7H8BIO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3

InChI Key

HSAGJIYTJRJSRG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)I)C)(O)O

Origin of Product

United States

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